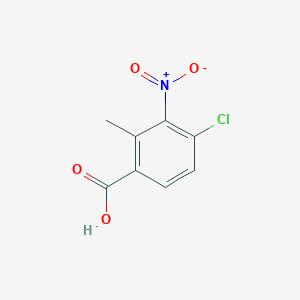

4-Chloro-2-methyl-3-nitrobenzoic acid

Katalognummer B8789547

Molekulargewicht: 215.59 g/mol

InChI-Schlüssel: LRBGMTZLMIMKLP-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08093265B2

Procedure details

A round bottom flask was charged with 4-chloro-2-methylbenzoic acid (200 mg, 0.001 mol) and sulfuric acid (1 mL, 0.02 mol). Fuming nitric acid (0.05 mL, 0.001 mol) was added at −20° C. and the reaction was stirred for 1 hour at 70° C. and poured into ice cold water, whereupon the mixture of 2- and 4-nitro compounds precipitated out. The precipitate was filtered and dissolved in ethyl acetate (30 mL) and washed with saturated aqueous sodium bicarbonate solution and brine, and dried over sodium sulfate. The solvent was reduced to ¼ volume whereby the undesired isomer precipitated out. The precipitate was filtered and the filtrate was dried to afford a 1:1 mixture of isomers as a white solid.

[Compound]

Name

2- and 4-nitro

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH3:11])[CH:3]=1.S(=O)(=O)(O)O.[N+:17]([O-])([OH:19])=[O:18]>>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH3:11])[C:3]=1[N+:17]([O-:19])=[O:18]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

200 mg

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC(=C(C(=O)O)C=C1)C

|

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0.05 mL

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Step Three

[Compound]

|

Name

|

2- and 4-nitro

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction was stirred for 1 hour at 70° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated out

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitate was filtered

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in ethyl acetate (30 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with saturated aqueous sodium bicarbonate solution and brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated out

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitate was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate was dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a 1:1 mixture of isomers as a white solid

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC1=C(C(=C(C(=O)O)C=C1)C)[N+](=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |